1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H13N3O2. It is characterized by a pyrazole ring substituted with dimethyl and phenoxy groups, and an ethanone moiety. This compound is notable for its applications in various fields, including organic synthesis, agriculture, and pharmaceuticals.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenol with 1,3-dimethyl-4-chloropyrazole to form 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Ethanone Group: The resulting compound is then reacted with acetyl chloride in the presence of a base to introduce the ethanone group, yielding 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: In agriculture, it is used as a precursor for synthesizing pesticides and herbicides[][3].
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-catalyzed reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds such as:
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde: This compound has a carboxaldehyde group instead of an ethanone group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group makes it more acidic and suitable for different types of reactions.
The uniqueness of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula C12H13N3O2 and CAS number 109925-36-2, is an organic compound characterized by a pyrazole ring substituted with dimethyl and phenoxy groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
The compound's structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the phenoxy group enhances its reactivity and specificity towards biological targets. The molecular weight of 230.26 g/mol indicates it is relatively small, facilitating its potential interaction with various biomolecules.
Property | Value |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
CAS Number | 109925-36-2 |
IUPAC Name | 1-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethanone |
The biological activity of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain enzyme-catalyzed reactions, which can lead to significant downstream effects on cellular processes. For instance, its interaction with TGR5 (a G protein-coupled receptor) has been documented, indicating its role as a potent agonist in this pathway .
Enzyme Inhibition
Research has demonstrated that this compound can inhibit enzymes involved in metabolic pathways. For example, studies have shown that derivatives of pyrazole compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in anti-inflammatory therapies.
Study on TGR5 Agonism
A notable study published in Bioorganic & Medicinal Chemistry Letters explored the agonistic activity of 5-phenoxy-1,3-dimethyl-pyrazole derivatives on TGR5. The findings indicated that modifications to the pyrazole structure could enhance agonist potency significantly . This study underscores the importance of structural variations in developing more effective therapeutic agents.
Anticancer Activity
Another research effort focused on the anticancer properties of pyrazole derivatives revealed that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways, highlighting the therapeutic potential of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone in oncology .
Comparative Analysis
To understand the unique features of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone, it is useful to compare it with similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
1,3-Dimethyl-5-phenoxy-pyrazole | Pyrazole | Anti-inflammatory |
5-Phenoxy-pyrazole derivatives | Varied substitutions | TGR5 agonism |
1-(3,5-Dimethyl-pyrazolyl)ethanone | Pyrazole with different substituents | Anticancer properties |
Applications in Research and Industry
The versatility of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone extends beyond academic research into practical applications:
Pharmaceuticals: Its potential as a drug candidate for anti-inflammatory and anticancer treatments is under investigation.
Agriculture: The compound may serve as a precursor for developing pesticides and herbicides due to its biological activity against pests.
Properties
CAS No. |
109925-36-2 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(15(3)14-9)17-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
HOOUYUKEXUNZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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